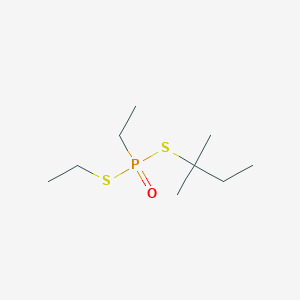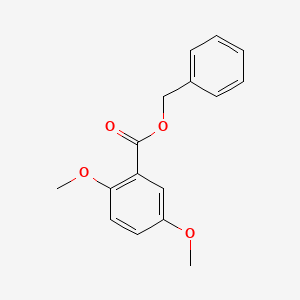![molecular formula C22H31N3 B14350161 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine CAS No. 90740-25-3](/img/structure/B14350161.png)
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is a complex organic compound that features a naphthalene ring, a piperazine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common method involves the alkylation of piperazine with 2-(naphthalen-1-yl)ethyl bromide, followed by the subsequent reaction with 2-(pyrrolidin-1-yl)ethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce fully saturated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: A simpler compound with a naphthalene ring and a ketone group.
N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide: Contains a naphthalene ring and an acetamide group.
Uniqueness
1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications.
Propiedades
Número CAS |
90740-25-3 |
|---|---|
Fórmula molecular |
C22H31N3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-(2-naphthalen-1-ylethyl)-4-(2-pyrrolidin-1-ylethyl)piperazine |
InChI |
InChI=1S/C22H31N3/c1-2-9-22-20(6-1)7-5-8-21(22)10-13-24-15-18-25(19-16-24)17-14-23-11-3-4-12-23/h1-2,5-9H,3-4,10-19H2 |
Clave InChI |
HWGBXDPFXBEXRB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCN2CCN(CC2)CCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


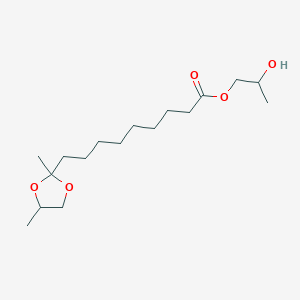

![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
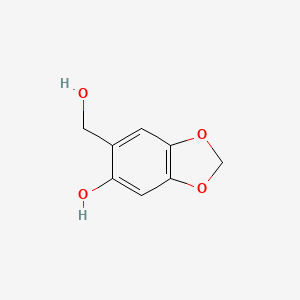
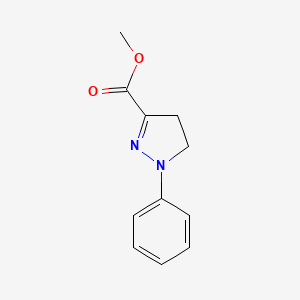
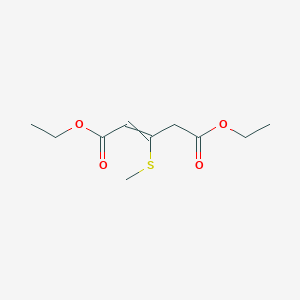
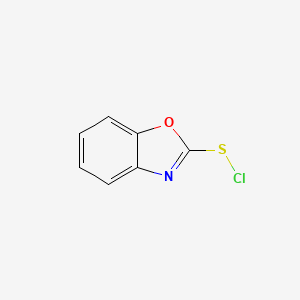
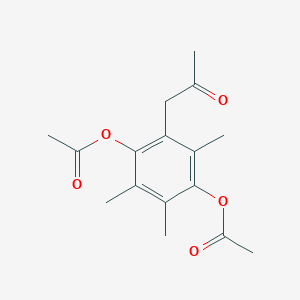
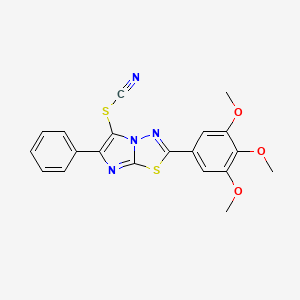
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
